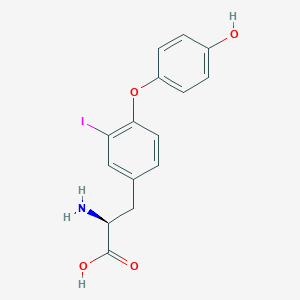

3-Iodo-L-thyronine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVOFSDWXYIRP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316158 | |

| Record name | 3-Iodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-90-3 | |

| Record name | 3-Iodo-L-thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10468-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxyphenyl)-3-iodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Endogenous Formation of 3 Iodo L Thyronine

Enzymatic Pathways and Catalytic Mechanisms Leading to 3-Iodo-L-thyronine Synthesis

The synthesis of iodothyronines, including T1, involves a series of enzymatic reactions, with key roles played by thyroperoxidase and deiodinases.

Role of Thyroperoxidase and Iodination of Tyrosine Residues in Thyroglobulin

Thyroperoxidase (TPO), an enzyme predominantly expressed in the thyroid gland, is central to the initial steps of thyroid hormone biosynthesis. TPO catalyzes the oxidation of iodide ions (I⁻) to reactive iodine species, such as atomic iodine (I) or iodinium (I⁺). wikipedia.orgwikidoc.orguniprot.org This process occurs at the apical membrane surface of thyroid follicular cells and requires hydrogen peroxide as an oxidant. wikipedia.orgwikidoc.org

The reactive iodine species then iodinate specific tyrosine residues within the large glycoprotein (B1211001) thyroglobulin (Tg). wikipedia.orgwikidoc.orgtaylorandfrancis.com Thyroglobulin serves as a scaffold for thyroid hormone synthesis and is stored in the follicular lumen as colloid. taylorandfrancis.com The iodination of tyrosine residues results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). taylorandfrancis.comwikipedia.orgwikipedia.org MIT is formed by the addition of one iodine atom to a tyrosine residue, while DIT is formed by the addition of two iodine atoms. taylorandfrancis.comwikipedia.org

While TPO is primarily known for catalyzing the formation of MIT and DIT within thyroglobulin and the subsequent coupling of these iodotyrosines to form T4 and T3, the potential for direct TPO-catalyzed formation of this compound as part of the thyroglobulin polypeptide backbone is considered biochemically improbable. oup.com The formation of T1 within thyroglobulin would theoretically require the coupling of a monoiodinated tyrosine residue with an iodine-free tyrosyl residue, a reaction not typically associated with TPO's primary coupling mechanisms which involve the coupling of two iodotyrosines (MIT and/or DIT). oup.com

Deiodinase-Mediated Pathways in this compound Generation

Deiodinase enzymes play a crucial role in the peripheral metabolism of thyroid hormones, including the generation of T1. These enzymes catalyze the removal of iodine atoms from iodothyronines. Three main types of deiodinases exist: Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3).

While the primary function of DIO1 and DIO2 is to activate T4 by converting it to the more potent T3 through the removal of an iodine from the outer ring, and DIO3 primarily inactivates thyroid hormones by removing an iodine from the inner ring, deiodinase activity can lead to the formation of T1. oup.comwikipedia.org

Specifically, T1 can be generated through the deiodination of other iodothyronines. For instance, the removal of iodine atoms from T3 or reverse T3 (rT3) by specific deiodinases can theoretically yield T1. rT3 is formed by the removal of an iodine from the outer ring of T4 by DIO3. nih.gov The deiodination of rT3 at the 5' position of the outer ring would result in 3,3'-diiodothyronine (B1196669) (T2), and further deiodination could potentially lead to T1. Similarly, deiodination of T3 could also contribute to T1 formation.

Research suggests that deiodination cascades of thyronamines and iodothyronines can contribute to the biosynthesis of metabolites like 3-iodothyronamine (B1242423) (3-T1AM), which is structurally related to T1. oup.com Studies using in vitro models have demonstrated the generation of 3-T1AM from precursors like T4 and its deiodinated metabolites, including 3,5-diiodothyronine (B1216456) (3,5-T2). oup.com This highlights the role of deiodinase activity, potentially in conjunction with decarboxylation, in generating monoiodinated thyronine derivatives.

Alternative Synthetic Routes and Precursors to this compound

Beyond the primary thyroidal synthesis involving thyroglobulin and TPO, and the deiodinase-mediated peripheral conversion, alternative or less prominent pathways might contribute to endogenous T1 formation.

One potential route involves the metabolism of monoiodotyrosine (MIT). MIT is a direct precursor in the thyroid hormone synthesis pathway, formed by the iodination of tyrosine residues in thyroglobulin. taylorandfrancis.comwikipedia.org While MIT is primarily coupled with DIT to form T3 or with another MIT to form 3,3'-diiodothyronine, its direct conversion to this compound (T1) through a coupling reaction with an iodine-free tyrosine or other mechanisms is theoretically possible but less established compared to the main thyroid hormone synthesis pathway. wikipedia.orgoup.com

However, direct evidence for the in vitro formation of 3-iodothyronine from either T4 or T3 is scarce, and the biochemical probability of a monoiodinated tyrosine residue coupling with an iodine-free tyrosyl residue within thyroglobulin to yield 3-iodothyronine as part of the polypeptide backbone is considered low. oup.com Proteolytic release of free 3-iodothyronine from thyroglobulin would also require unusual cleavage of chemical bonds. oup.com

Research has focused more on the formation of thyronamines like 3-iodothyronamine (3-T1AM) from deiodination and decarboxylation of thyroid hormone precursors, suggesting that such combined enzymatic actions on iodothyronines could represent alternative routes to related monoiodinated compounds. oup.com

Tissue-Specific Synthesis and Distribution of this compound

While the thyroid gland is the primary site of thyroid hormone synthesis, the formation and distribution of T1 are not limited to this organ. Deiodinase enzymes, crucial for the peripheral generation of T1 from other iodothyronines, are expressed in various tissues. oup.comwikipedia.org

DIO1 is found predominantly in the liver, kidney, and thyroid. wikipedia.org DIO2 is present in tissues like the pituitary, brain, skeletal muscle, and heart. wikipedia.org DIO3 is expressed in the brain, placenta, and developing tissues, and is also found in some adult tissues like the liver and muscle. wikipedia.org The specific deiodinase activity within these tissues can influence the local concentration and distribution of T1, as it can be generated from the deiodination of T3 or rT3.

Detailed research findings on the precise tissue-specific synthesis rates and concentrations of this compound itself are less extensively documented compared to the major thyroid hormones (T3 and T4) and their immediate precursors (MIT and DIT). However, the known distribution of deiodinases and the observed tissue-specific formation of related monoiodinated thyronine derivatives indicate that T1 generation and presence are likely not confined to the thyroid but occur in various peripheral tissues through deiodinase-mediated pathways.

Regulation of this compound Production

The regulation of thyroid hormone synthesis and metabolism is a complex process primarily controlled by the hypothalamic-pituitary-thyroid axis. Thyroid-stimulating hormone (TSH), released from the anterior pituitary, is a key regulator that stimulates various steps in thyroid hormone production, including iodide uptake, thyroglobulin synthesis, and the iodination and coupling reactions catalyzed by TPO. wikipedia.org

While the direct regulation of this compound (T1) production specifically is not as well-defined as that of T4 and T3, its formation is indirectly influenced by the factors that govern the synthesis and metabolism of its precursors, particularly T4, T3, and rT3, and the activity of deiodinase enzymes.

The activity and expression of deiodinases (DIO1, DIO2, and DIO3) are subject to various regulatory mechanisms, including hormonal signals, nutritional status, and developmental cues. Changes in the levels of T4 and T3 themselves can regulate deiodinase activity, forming a feedback loop that modulates their own metabolism and the production of downstream metabolites like T1. For instance, high levels of T3 can downregulate DIO1 and DIO2 expression, while upregulating DIO3 expression, thereby shifting metabolism towards inactivation.

Furthermore, factors that affect the availability of iodine, the essential substrate for iodination reactions, will indirectly impact the entire pathway of iodothyronine synthesis, including the formation of MIT, DIT, and subsequently, T1.

Research into the regulation of related monoiodinated thyronine derivatives, such as 3-iodothyronamine (3-T1AM), suggests that their formation from thyroid hormone precursors is influenced by enzymatic activities in peripheral tissues. oup.com This implies that the regulation of T1 production likely involves the control of deiodinase activity and potentially other enzymes involved in the metabolic pathways leading to its formation from more highly iodinated precursors.

Metabolic Fates and Degradation of 3 Iodo L Thyronine

Deiodination of 3-Iodo-L-thyronine

Deiodination is a key metabolic pathway for iodothyronines, involving the removal of iodine atoms catalyzed by a family of selenocysteine-containing enzymes known as iodothyronine deiodinases (DIOs) nih.govresearchgate.nete-enm.org. These enzymes play a critical role in both activating and inactivating thyroid hormones and their metabolites. wikipedia.org

Role of Deiodinase Enzymes (DIO1, DIO2, DIO3) in this compound Metabolism

Three main types of deiodinases, DIO1, DIO2, and DIO3, are involved in iodothyronine metabolism, each with distinct tissue distribution and catalytic preferences nih.govresearchgate.nete-enm.org. While the primary substrates for these enzymes are T4 and T3, they also act on other iodothyronines, including 3-T1.

DIO1: Primarily expressed in the liver, kidney, and thyroid, DIO1 can catalyze both outer-ring and inner-ring deiodination, contributing to both the activation of T4 to T3 and the inactivation of various iodothyronines, including reverse T3 (rT3) to 3,3'-diiodothyronine (B1196669) (3,3'-T2). nih.govimrpress.comuniprot.org DIO1 may also be involved in the deiodination of 3-T1, although its specific role in 3-T1 metabolism is less extensively characterized compared to its actions on T4, T3, and rT3.

DIO2: Located primarily in the endoplasmic reticulum, DIO2 is crucial for activating T4 to T3 through outer-ring deiodination and is a major source of intracellular T3 in tissues like the brain, pituitary, and brown adipose tissue. wikipedia.orgimrpress.comuniprot.org While its main function is T3 production, DIO2 can also catalyze the conversion of 3',5'-diiodothyronine (3',5'-T2) to 3-T1 via outer-ring deiodination in the backward direction. uniprot.org

DIO3: Located in the plasma membrane, DIO3 is the primary inactivating deiodinase, catalyzing the inner-ring deiodination of T4 to rT3 and T3 to 3,3'-T2. nih.govwikipedia.orgimrpress.com DIO3 is highly expressed in tissues like the placenta and brain, particularly during development, where it protects tissues from excessive thyroid hormone exposure. researchgate.netwikipedia.orgfrontiersin.org DIO3 can inactivate both T4 and T3 by removing an iodine from the inner ring. researchgate.net The role of DIO3 in directly metabolizing 3-T1 through inner-ring deiodination is also a potential pathway, leading to the formation of thyronine (T0).

Research findings indicate that 3-T1 can undergo deiodination. A study using LC-MS/MS analysis in rat thyroid epithelium PCCL3 cells incubated with this compound observed its deiodination to thyronamine (B1227456) (T0AM) and deamination to 3-iodothyroacetic acid (3-T1Ac). plos.org This suggests enzymatic pathways capable of removing the iodine from 3-T1.

Impact of Deiodinase Activity on this compound Homeostasis

The finely tuned balance of deiodinase activity is essential for maintaining not only the levels of the primary thyroid hormones but also their metabolites, including this compound. The interplay between activating (primarily DIO2) and inactivating (primarily DIO3) deiodinases, along with the clearance activity of DIO1, dictates the local and systemic concentrations of various iodothyronines. imrpress.comnih.gov

Conjugation and Excretion Pathways of this compound

In addition to deiodination, conjugation is another significant metabolic pathway for thyroid hormones and their metabolites, increasing their water solubility and facilitating their excretion. nih.gov The primary conjugation reactions involve glucuronidation and sulfation. nih.gov

Conjugation of iodothyronines, including potentially this compound, typically occurs at the hydroxyl group. Glucuronide and sulfate (B86663) conjugates are then primarily excreted via bile into the feces or through the kidneys into the urine. nih.govoup.com Biliary excretion of glucuronide conjugates is a notable route, with a significant portion of daily T4 production appearing in feces via this pathway. nih.gov

While specific data on the conjugation and excretion of this compound is less abundant in the provided search results compared to T4 and T3, the general principles of thyroid hormone metabolism suggest that 3-T1 would likely undergo similar conjugation processes. These conjugated metabolites are generally considered inactive and are destined for elimination. oup.com

Interconversion with Other Iodothyronine Metabolites

The metabolic network of iodothyronines is interconnected, with various metabolites being interconverted through deiodination and other enzymatic reactions. This compound sits (B43327) within this network and can be both a product and a substrate in these interconversion pathways.

As mentioned earlier, 3-T1 can be formed from the deiodination of diiodothyronines. For example, DIO2 can convert 3',5'-T2 to 3-T1 (in the reverse direction). uniprot.org Conversely, 3-T1 can be further metabolized. The deiodination of 3-T1 can lead to the formation of thyronine (T0). plos.org

Furthermore, other metabolic transformations, such as deamination and decarboxylation, can lead to the formation of iodothyroacetic acids and thyronamines, respectively. plos.orgoup.com A study showed that 3-T1 could be deaminated to 3-iodothyroacetic acid (3-T1Ac). plos.org Thyronamines, such as 3-iodothyronamine (B1242423) (3-T1AM), are a novel class of iodothyronine-like compounds that differ from iodothyronines by the absence of the carboxylate group. nih.govoup.com While the precise pathways for the formation of all thyronamines are still being elucidated, they are thought to arise from deiodination and decarboxylation of thyroid hormone precursors or metabolites. oup.com

The interconversion of this compound with other iodothyronine metabolites is illustrated in the broader context of thyroid hormone metabolism, where a complex cascade of deiodination reactions leads to the formation of various T2, T1, and T0 metabolites from T4 and T3. nih.govunisi.it

Here is a summary of some interconversion pathways involving this compound:

| Precursor Metabolite | Enzyme/Process | Product Metabolite(s) |

| 3',5'-Diiodothyronine (3',5'-T2) | DIO2 (reverse reaction) | This compound (3-T1) |

| This compound (3-T1) | Deiodination | Thyronine (T0) |

| This compound (3-T1) | Deamination | 3-Iodothyroacetic acid (3-T1Ac) |

This table highlights some of the known or proposed interconversion routes, emphasizing the dynamic nature of iodothyronine metabolism.

Cellular and Molecular Mechanisms of Action of 3 Iodo L Thyronine

Putative Genomic Actions of 3-Iodo-L-thyronine

Genomic actions of thyroid hormones involve their interaction with nuclear thyroid hormone receptors (TRs), leading to the modulation of gene expression. While T3 is considered the primary ligand for nuclear TRs, other iodothyronines can also interact with these receptors.

Interaction with Thyroid Hormone Receptors (TRα, TRβ) (if applicable)

Thyroid hormone receptors, encoded by the THRA and THRB genes, exist as different isoforms (TRα1, TRβ1, TRβ2, and others) and function as ligand-dependent transcription factors. These receptors primarily bind T3 with high affinity, and T4 with lower affinity, to regulate gene transcription by binding to thyroid hormone response elements (TREs) in target gene promoters.

While T3 is the most potent activator of nuclear TRs, the potential for this compound (3-T1 or 3'-T1) to interact with TRα and TRβ exists as it is an iodothyronine. The affinity and specific effects of this compound on different TR isoforms would determine the extent of its putative genomic actions. Some studies on other monoiodothyronines, like 3,5-diiodo-L-thyronine (3,5-T2), indicate they can bind to TRs and exert genomic effects, sometimes mediated by different TR isoforms compared to T3. This suggests that this compound could potentially interact with TRs, influencing gene expression, although the specific details of this interaction require further elucidation.

Ligand Binding Dynamics and Conformational Changes of Receptors

The binding of a ligand, such as T3, to the ligand-binding domain (LBD) of nuclear thyroid hormone receptors induces conformational changes in the receptor structure. These conformational changes are crucial for regulating the interaction of TRs with coactivator and corepressor proteins, thereby modulating gene transcription.

Based on the provided instructions and the information retrieved from the search results, it is not possible to generate a comprehensive article focusing solely on the chemical compound "this compound" (T1) that thoroughly covers all the specified sections of the outline.

The search results primarily contain detailed information regarding the cellular and molecular mechanisms of 3,5,3'-Triiodo-L-thyronine (T3) and 3,5-Diiodo-L-thyronine (3,5-T2), particularly concerning their effects on mitochondrial function and gene expression mediated by thyroid hormone receptors (TRs). While "this compound" (T1) is mentioned in some contexts, such as its formation during thyroid hormone biosynthesis and metabolism, the provided sources lack sufficient specific and detailed information on its direct actions related to:

Regulation of Gene Expression via Thyroid Hormone Response Elements (TREs)

Coregulator Recruitment and Dissociation in this compound Mediated Transcription

Direct Effects on Mitochondrial Respiration and Bioenergetics

Modulation of ATP Synthesis and Oxidative Phosphorylation

Influence on Mitochondrial Protein Expression and Activity

Impact on Mitochondrial Dynamics and Biogenesis

Information found regarding T1's interaction with thyroid hormone receptors is limited and appears contradictory across different sources. oup.com Detailed research findings and data tables specifically pertaining to the mechanisms of "this compound" as outlined were not extensively available in the search results.

Therefore, adhering strictly to the instruction to focus solely on "this compound" and the provided outline, a complete and thorough article cannot be generated from the given information.

Influence on Mitochondrial Protein Expression and Activity

Interaction with Specific Enzymes or Transporters Beyond Deiodinases

While deiodinases are central to the metabolism of iodothyronines, including the formation and degradation of this compound, research indicates interactions with other enzymatic systems and a dependence on specific transport mechanisms for cellular entry and exit.

Tyrosine Hydroxylase Inhibition by 3-Iodotyrosine (precursor consideration)

3-Iodotyrosine (MIT) is an intermediate in the synthesis of thyroid hormones, formed by the iodination of tyrosine. wikipedia.orgcaymanchem.com It is considered a precursor in the metabolic pathways leading to the formation of thyroid hormones like triiodothyronine (T3), which can be formed by the coupling of a monoiodotyrosine (MIT) molecule and a diiodotyrosine (DIT) molecule. wikipedia.orgresearchgate.net

Research has demonstrated that 3-Iodotyrosine acts as a reversible inhibitor of the enzyme tyrosine hydroxylase. wikipedia.orgcaymanchem.comebi.ac.uk Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576). sigmaaldrich.comnih.gov Studies have shown that 3-Iodotyrosine can inhibit tyrosine hydroxylase activity in various experimental models, including in vitro assays and in organisms like Drosophila and silkworm pupae. caymanchem.comebi.ac.uksigmaaldrich.com The inhibitory potency of 3-Iodotyrosine on purified beef adrenal tyrosine hydroxylase has been reported with a Ki value of 0.39 µM. caymanchem.com

The consideration of 3-Iodotyrosine's effect on tyrosine hydroxylase within the context of this compound relates to the broader metabolic landscape of iodinated compounds and their potential, albeit indirect, influence on cellular processes. While this compound itself is an iodothyronine, its metabolic precursors and related molecules like 3-Iodotyrosine can exert effects on other enzymatic pathways. Elevated levels of iodotyrosines, such as 3-Iodotyrosine, can occur in conditions like iodotyrosine deiodinase deficiency, which impairs the recycling of iodine from these byproducts of thyroid hormone synthesis. researchgate.netsigmaaldrich.com High concentrations of 3-iodo-L-tyrosine have been shown to induce Parkinson-like features in experimental models, potentially linked to the inhibition of tyrosine hydroxylase and subsequent effects on dopamine biosynthesis. caymanchem.comnih.gov

Table 1: Tyrosine Hydroxylase Inhibition by 3-Iodotyrosine

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

| 3-Iodotyrosine | Tyrosine Hydroxylase | Reversible | 0.39 | caymanchem.com |

Carrier Protein Binding and Transport Mechanisms

This compound, similar to other iodothyronines, is not able to passively diffuse freely across cell membranes due to its lipophilic nature, although early evidence suggested carrier-mediated uptake of T3 into hepatocytes. wikipedia.orgoup.com Its transport into and out of cells is facilitated by specific transmembrane carrier proteins. wikipedia.orgoup.comunisi.itnih.gov These transporters are crucial for regulating the intracellular concentration of iodothyronines, thereby influencing their biological activity. nih.gov

Several classes of transporters have been identified that mediate the cellular uptake and efflux of thyroid hormones and related compounds. These include Monocarboxylate Transporters (MCTs), Organic Anion Transporting Polypeptides (OATPs), and L-type Amino Acid Transporters (LATs). oup.comnih.govoup.com

Specific studies investigating the transport of this compound (often referred to as 3-T1) have indicated its interaction with certain carrier systems. Research on the L-type amino acid transporter 2 (LAT2), a heterodimeric transporter, has shown that it can transport 3,3'-diiodothyronine (B1196669) (3,3'-T2) effectively and, to a lesser extent, T3. oup.comnih.govoup.com Competitive inhibition studies using various thyroid hormone-like compounds, including this compound, have provided insights into the structural requirements for transport by LAT2. These studies suggest that the recognition by LAT2 requires the presence of both amino and carboxylic acid groups. oup.comoup.com

While extensive data specifically on the transport kinetics (e.g., Km values) of this compound by various transporters is less abundant compared to T3 and T4, the involvement of amino acid transporters like LATs in the cellular entry of iodinated tyrosine derivatives, such as 3-iodotyrosine, has also been noted. nih.govresearchgate.net The transport of 3-[123I]iodo-alpha-methyl-L-tyrosine (IMT), an analog of 3-iodotyrosine, has been shown to be dominated by BCH-sensitive transport, indicative of the involvement of the L-type amino acid transport system (System L). researchgate.netpsu.edu Although this compound is an iodothyronine and not an iodotyrosine, these findings regarding related structures highlight the importance of amino acid transporters in the cellular handling of iodinated aromatic compounds.

The binding of iodothyronines, including T3, to intracellular proteins, such as cytosolic T3-binding protein (CTBP), can also influence their intracellular availability and interaction with nuclear receptors. nih.govnih.gov While not a transport mechanism across the membrane, this intracellular binding represents another layer of interaction with cellular proteins that affects the fate and action of iodothyronines.

Table 2: Relevant Transporters and Substrates (based on related iodothyronines and iodotyrosines)

| Transporter Class | Specific Transporter (Example) | Substrates (Examples) | Relevance to this compound | Reference |

| L-type Amino Acid Transporters (LAT) | LAT2 | 3,3'-Diiodothyronine (3,3'-T2), Triiodothyronine (T3) | Transports 3,3'-T2 effectively and T3 moderately; competitive inhibition by this compound observed. | oup.comnih.govoup.com |

| L-type Amino Acid Transporters (LAT) | System L (general) | 3-Iodotyrosine analogs (e.g., IMT), L-amino acids | Dominant transport system for 3-iodotyrosine analog IMT. | researchgate.netpsu.edu |

| Monocarboxylate Transporters (MCT) | MCT8, MCT10 | Thyroxine (T4), Triiodothyronine (T3) | Known thyroid hormone transporters; potential relevance for other iodothyronines. | oup.comnih.govnih.gov |

| Organic Anion Transporting Polypeptides (OATP) | OATP2, OATP3 | Thyroid hormones | Identified thyroid hormone transporters. | oup.comnih.gov |

Physiological Roles and Biological Activities of 3 Iodo L Thyronine if Determined

Regulation of Energy Metabolism and Oxygen Consumption

Research on the regulation of energy metabolism and oxygen consumption has primarily focused on triiodothyronine (T3) and 3,5-diiodo-L-thyronine (T2). T3 is known to increase the basal metabolic rate, thereby increasing the body's oxygen and energy consumption wikipedia.organnualreviews.orgfrontiersin.org. It influences ATP production and consumption within cells and affects mitochondrial structure and composition annualreviews.orgmdpi.com. Studies have shown that T3 regulates both the production and use of energy within cells annualreviews.org. 3,5-diiodo-L-thyronine (T2) has also been shown to rapidly induce hepatic oxygen consumption and oxidative capacity oup.combioscientifica.comportlandpress.com. T2 increases resting metabolic rate and enhances lipid utilization nih.govnih.gov. While 3-monoiodo-l-thyronine was tested in one study, it showed no significant effect on oxygen consumption bioscientifica.com. Specific data detailing the direct role of 3-Iodo-L-thyronine (3'-T1) in the regulation of energy metabolism and oxygen consumption was not prominently featured in the provided search results.

Influence on Adipose Tissue Metabolism and Lipid Homeostasis

The influence on adipose tissue metabolism and lipid homeostasis is a recognized area of thyroid hormone research, with significant attention given to T3 and T2. Thyroid hormones, including T3 and derivatives like T2, can improve serum lipid profiles and reduce fat accumulation nih.gov. T3 acts on adipose tissue to induce uncoupled respiration through the induction of uncoupling protein 1 (UCP1) nih.gov. T3 also induces the recruitment of brown adipocytes in white adipose depots, a process known as "browning" nih.gov. T2 has been shown to activate brown adipose tissue (BAT) thermogenesis and promote the browning of white adipose tissue (WAT) nih.gov. T2 can also affect adipocyte morphology and tissue vascularization nih.gov. Studies in rats have shown that T2 administration can lead to a significant decrease in fat mass without affecting lean mass mdpi.com. T1AM administration has also been shown to have transcriptional effects in adipose tissue that may contribute to a reduction in fat mass and an increase in lipid metabolism nih.gov. While these effects are well-documented for other iodothyronines, specific findings on the direct influence of this compound (3'-T1) on adipose tissue metabolism and lipid homeostasis were not detailed in the provided results.

Effects on Skeletal Muscle Function and Metabolism

Skeletal muscle is a metabolically active tissue influenced by thyroid hormones nih.gov. T3 plays a crucial role in regulating metabolic rate and fuel oxidation in skeletal muscle nih.gov. Skeletal muscle responds to thyroid state by remodeling its metabolic characteristics and cytoarchitecture, coordinated with changes in mitochondrial content, bioenergetics, substrate oxidation rate, and oxidative phosphorylation efficiency nih.gov. 3,5-diiodo-L-thyronine (T2) also affects skeletal muscle substrate utilization and mitochondrial functionality nih.gov. T2 stimulates skeletal muscle mitochondrial uncoupling rapidly nih.gov. While these effects highlight the impact of other iodothyronines on skeletal muscle, specific research findings on the effects of this compound (3'-T1) on skeletal muscle function and metabolism were not provided in the search results.

Hepatic Regulation by this compound

The liver is a primary target organ for thyroid hormones and is integral to metabolic regulation frontiersin.org. Triiodothyronine (T3) has a direct and rapid stimulatory action on hepatic energy metabolism and glucose production capes.gov.br. T3 also influences hepatic lipid metabolism, stimulating de novo fatty acid synthesis mdpi.com. 3,5-diiodo-L-thyronine (T2) has been shown to affect hepatic lipid metabolism, potentially reducing fat accumulation in the liver frontiersin.org. T2 also stimulates oxygen consumption by isolated perfused livers portlandpress.com. Studies suggest that T2's action on hepatic oxygen consumption is rapid and direct via a mitochondrial pathway portlandpress.com. While the hepatic effects of T3 and T2 are explored, specific details regarding the hepatic regulation directly mediated by this compound (3'-T1) were not found in the provided information.

Central Nervous System Effects and Neurophysiological Modulations (if any)

Thyroid hormones are essential for fetal and post-natal nervous system development and play an important role in maintaining adult brain function frontiersin.org. T3 and T4 mediate their effects primarily by binding to thyroid hormone receptors (TRs) in the brain frontiersin.org. 3-Iodo-L-tyrosine (MIT), a precursor in thyroid hormone synthesis, has been used in neuroscience research to study dopamine-related pathways due to its inhibition of tyrosine hydroxylase, an enzyme involved in dopamine (B1211576) synthesis smolecule.comfishersci.ca. However, information specifically detailing the central nervous system effects and neurophysiological modulations of this compound (3'-T1) was not available in the provided search results.

Endocrine Feedback Mechanisms and Pituitary Regulation

Thyroid hormone production is regulated by a closed-loop negative feedback system involving the hypothalamus and the pituitary gland wikipedia.orgresearchgate.net. Elevated concentrations of T3 and T4 in the blood plasma inhibit the production of thyroid-stimulating hormone (TSH) in the anterior pituitary gland wikipedia.org. T3 downregulates the secretion of thyrotropin-releasing hormone (TRH) in the hypothalamus and TSH in the pituitary nih.gov. 3,5-diiodo-L-thyronine (T2) has also been shown to exert negative feedback regulation on the hypothalamus-pituitary-thyroid axis, similar to T3, resulting in suppressed thyroid function nih.govoup.com. While the roles of T3 and T2 in endocrine feedback are documented, specific information on the involvement of this compound (3'-T1) in these endocrine feedback mechanisms and pituitary regulation was not present in the provided search results.

Role in Development and Differentiation (if applicable)

Thyroid hormones are critical regulatory molecules with important roles in vertebrate physiology and development, including fetal and post-natal nervous system development frontiersin.orgfrontiersin.org. T3 affects almost every physiological process in the body, including growth and development wikipedia.org. Thyroid hormones are essential for normal growth and skeletal maturation wikipedia.org. They potentiate the effect of growth hormone and somatomedins to promote bone growth, epiphysial closure, and bone maturation wikipedia.org. While the importance of thyroid hormones in development is clear, specific details regarding a distinct role for this compound (3'-T1) in development and differentiation were not found in the provided information.

Analytical Methodologies for 3 Iodo L Thyronine Quantification and Characterization

Chromatographic Separation Techniques

Chromatography plays a significant role in separating 3-Iodo-L-thyronine from other related iodothyronines and biological matrix components before detection and quantification.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of iodothyronines, including this compound. HPLC methods have been developed for the determination of thyroid hormones and their metabolites in various matrices, such as pharmaceuticals and biological samples like serum, urine, and tissue. researchgate.netnih.gov Reversed-phase HPLC is commonly employed, often utilizing C18 columns. researchgate.netnih.govresearchgate.netnih.gov

Mobile phases typically consist of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often containing acidic modifiers like acetic acid or trifluoroacetic acid to optimize separation. researchgate.netnih.govresearchgate.netnih.gov Detection is frequently achieved using UV-Vis detectors, particularly photodiode-array detectors, which allow monitoring absorbance at different wavelengths and comparing spectral characteristics with standards. researchgate.netnih.govnih.gov For enhanced sensitivity, fluorescence detection after derivatization has also been reported for other thyroid hormones like T3 and T4. researchgate.net

HPLC methods have been validated for parameters such as linearity, accuracy, and precision in the analysis of iodothyronines. For instance, a reversed-phase HPLC method using an Inertsil C18 column and photodiode-array detection demonstrated recoveries ranging from 87.1% to 107.6% for serum samples and 92.1% to 98.7% for urine samples when analyzing various iodoamino acids after solid phase extraction. nih.gov Another rapid HPLC method for T3 and T4 in human biological fluids achieved detection limits of 1 ng and 2 ng per 20 μL injection with a UV-visible detector at 240 nm. researchgate.net

HPLC can also be coupled with mass spectrometry for more sensitive and specific detection, as discussed in the following section. researchgate.netendocrine-abstracts.orgfrontiersin.org

Paper Chromatography for Iodothyronine Separation

Paper chromatography has historically been used for the separation of iodothyronines, including 3-iodothyronine. rsc.orgnih.gov This technique allows for the separation of mixtures of thyronine and iodinated thyronines that may be encountered in preparative work. rsc.org A quantitative paper chromatographic method has been developed that can estimate as little as 1% of thyronine or 3,5-di-iodothyronine in 3-iodothyronine. rsc.orglookchem.com Solvents used in paper chromatography for iodothyronines can include mixtures like 1,1-dimethylpropan-1-ol and 6M ammonia. rsc.org This method can be used to examine quantities of product up to 10⁻⁴ g. rsc.org Barton's reagent can detect small amounts of thyronine and iodinated thyronines on a chromatogram. rsc.org Paper chromatography systems have been shown to successfully separate T4 from minor iodothyronines like 3,3'-diiodothyronine (B1196669) (T2) and reverse T3 (rT3). nih.gov Descending paper chromatography has also been used to separate various radioactive iodothyronines produced during radioiodination. osti.govsnmjournals.org

Mass Spectrometry-Based Approaches for Sensitive Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), provides highly sensitive and selective methods for the detection and quantification of this compound and other thyroid hormone metabolites in complex biological matrices. endocrine-abstracts.orgfrontiersin.orgnih.govresearchgate.neteur.nloup.comnih.govplos.orgthermofisher.comresearchgate.netnih.govfrontiersin.orgthermofisher.com LC-MS/MS is considered a powerful alternative to traditional immunoassay methods, offering better accuracy and reliability and being less susceptible to interference from other iodothyronines. endocrine-abstracts.orgoup.complos.org

Methods utilizing isotope dilution LC-MS/MS have been developed for the simultaneous quantification of multiple thyroid hormones and their metabolites, including 3-iodothyronine (T1), in various biological samples such as mouse liver, human serum, and mouse brain tissue. endocrine-abstracts.orgnih.govresearchgate.neteur.nloup.comnih.govthermofisher.comresearchgate.net These methods often employ stable isotope-labeled internal standards, such as ¹³C-labeled thyroid hormones, to improve accuracy and sensitivity. endocrine-abstracts.orgnih.govresearchgate.netnih.gov

Sample preparation for MS-based analysis of iodothyronines from biological matrices typically involves steps like deproteinization, solid phase extraction (SPE), and sometimes liquid-liquid extraction to clean up the sample and concentrate the analytes. researchgate.netnih.govfrontiersin.orgresearchgate.neteur.nlnih.govthermofisher.com Reversed-phase ultra-performance liquid chromatography (UPLC) or HPLC is commonly used for chromatographic separation before the mass spectrometer. frontiersin.orgresearchgate.net

Mass spectrometric detection is often performed using triple quadrupole mass spectrometers in positive and/or negative electrospray ionization modes, utilizing selected reaction monitoring (SRM) for targeted and sensitive quantification. frontiersin.orgresearchgate.netthermofisher.comthermofisher.com

Validated LC-MS/MS methods for iodothyronines have demonstrated good linearity, accuracy, and precision over a range of concentrations. endocrine-abstracts.orgfrontiersin.orgnih.govresearchgate.netnih.govplos.orgthermofisher.comresearchgate.net For example, an LC-MS/MS method for quantifying 3-iodothyronamine (B1242423) (3-T1AM) in mouse liver showed a method detection limit of 0.04 ng/g and spike recoveries between 85.4% and 94.3%. nih.gov Another validated LC-MS/MS method for thyroid hormones and metabolites in mouse brain reported limits of quantification ranging from 0.08 to 0.6 pg/mg. researchgate.net A mass spectrometry-based panel for nine thyroid hormone metabolites in human serum, including 3-monoiodothyronine (B99246) (3-T1), reported a reference interval of 0.06–0.41 ng/dL for 3-monoiodothyronine. eur.nlnih.gov

Data Table: Representative Performance Data from LC-MS/MS Methods

| Analyte | Matrix | Method Detection Limit | Method Quantification Limit | Accuracy (%) | Precision (Intra-day CV%) | Precision (Inter-day CV%) | Reference |

| 3-T1AM | Mouse Liver | 0.04 ng/g | 0.09 ng/g | 85.4-94.3 | 8.45-11.2 | 3.58-5.73 | nih.gov |

| Various THMs (incl. T1) | Mouse Brain | 0.01-0.2 ng/g | 0.04-0.7 ng/g | 84.9-114.8 | 4.2-14.02 | 0.4-17.9 | endocrine-abstracts.orgresearchgate.net |

| 3,5-T2 and 3,3'-T2 | Human Serum | 11.5 pg/mL (for T2) | Not specified | 88-104 (for T2) | 95-97 (for T2) | Not specified | frontiersin.orgfrontiersin.org |

Note: 3-T1AM is a related compound often analyzed alongside iodothyronines. T1 refers to 3-iodothyronine.

Radiochemical Labeling and Tracing Techniques for this compound

Radiochemical labeling techniques have been used to study the metabolism and properties of iodothyronines, including this compound, by allowing for tracing the fate of the labeled compound. Radioiodine isotopes, such as ¹³¹I or ¹²⁵I, are commonly used for labeling iodothyronines. osti.govsnmjournals.orgajol.infojournals.co.zanih.gov

Methods for preparing high-specific-activity radioactive iodothyronines, suitable for use in studies like metabolic investigations or red-cell uptake tests, have been developed. osti.govsnmjournals.orgajol.infojournals.co.za These methods often involve attaching radioiodine to various iodothyronines using oxidizing agents like chloramine-T. osti.govsnmjournals.org

After radioiodination, chromatographic techniques, such as column chromatography (e.g., using LH-20 Sephadex) and paper chromatography, are employed to separate the radioiodine incorporated into iodothyronines from unreacted radioiodide and to separate different radioactive iodothyronine products. osti.govsnmjournals.org

Studies using radiolabeled iodothyronines have investigated their radiochemical decomposition over time due to self-radiation, identifying breakdown products such as iodide, de-iodinated thyronines, and hydroxy-acid analogues. ajol.infojournals.co.za Quantitative analyses of radiochemical decomposition have provided insights into the mechanisms involved, such as de-iodination at specific positions and iodine exchange. ajol.infojournals.co.za

Radiochemical methods require careful consideration of the purity of the labeled hormone and potential decomposition products, as self-induced radiation products could be misinterpreted as metabolic transformations. ajol.infojournals.co.za Determining the specific radioactivity of purified thyroid hormone can be achieved by analyzing stable iodine content and measuring radioactivity by counting. ajol.infojournals.co.za

Spectroscopic Methods for Structural Elucidation (if used in research)

While the primary methods for quantification and characterization of this compound discussed in the search results focus on chromatography and mass spectrometry, spectroscopic methods can also be valuable for structural elucidation of organic compounds. Although specific detailed applications of techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy solely for the structural elucidation of isolated this compound were not extensively detailed in the provided search snippets, these methods are fundamental in chemical research for confirming the structure and purity of synthesized or isolated compounds. UV-Vis detection is commonly coupled with HPLC for identifying and quantifying iodothyronines based on their absorbance characteristics. researchgate.netnih.govnih.gov

Development and Validation of Assays for this compound in Biological Matrices

The development and validation of reliable assays for quantifying this compound in biological matrices are essential for research and potential clinical applications. The search results highlight the challenges in accurately measuring less abundant thyroid hormone metabolites compared to the primary hormones T3 and T4, partly due to the lack of standardized and reliable analytical methods. eur.nloup.comnih.gov

Mass spectrometry-based methods, particularly LC-MS/MS, have emerged as robust alternatives to traditional immunoassays for quantifying iodothyronines in biological samples, offering improved selectivity and reduced interference. endocrine-abstracts.orgoup.complos.org The development of validated LC-MS/MS panels for simultaneously measuring multiple thyroid hormone metabolites, including 3-iodothyronine, in human serum and animal tissues demonstrates progress in this area. eur.nloup.comnih.govthermofisher.comresearchgate.net

Assay validation involves assessing parameters such as sensitivity (detection and quantification limits), accuracy (agreement with true values), precision (reproducibility), linearity (proportionality of signal to concentration), recovery (efficiency of analyte extraction), and matrix effects (influence of sample matrix on the signal). nih.govendocrine-abstracts.orgfrontiersin.orgnih.govnih.govplos.orgthermofisher.comresearchgate.net Studies have reported validation data for LC-MS/MS methods applied to iodothyronines in various biological matrices, indicating satisfactory performance characteristics. nih.govendocrine-abstracts.orgfrontiersin.orgnih.govnih.govplos.orgthermofisher.comresearchgate.net

While immunoassays like ELISA and RIA have been used for thyroid hormones, MS-based methods are increasingly preferred for their specificity, especially for less abundant metabolites like this compound, where antibody cross-reactivity can be a concern. oup.complos.orgabebio.commybiosource.comassaygenie.comfn-test.com However, ELISA kits for related compounds like triiodothyronine (T3) and enzymes involved in iodothyronine metabolism (e.g., DIO3) are commercially available and validated for use with biological samples. abebio.commybiosource.comassaygenie.comfn-test.com

The development of sensitive and specific assays for this compound in biological matrices is crucial for further research into its physiological role and potential clinical significance.

In Vitro and in Vivo Research Models for 3 Iodo L Thyronine Studies

Cell Culture Models for Investigating Cellular Responses to 3-Iodo-L-thyronine

Cell culture models provide a controlled environment to investigate the direct effects of this compound on specific cell types and to elucidate the underlying cellular mechanisms. Studies have employed cell lines to examine the uptake and metabolism of this compound. For instance, rat thyroid epithelium PCCL3 cells have been used to study the metabolism of this compound (T1). In these cells, 3-T1 underwent de-iodination to thyronamine (B1227456) (T0AM) over a 30-minute incubation period, highlighting the avid metabolism of this mono-iodinated compound in this cellular context. The use of analytical techniques such as liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) is pivotal in quantifying this compound and its metabolites in cell lysates and culture supernatants, enabling detailed metabolic studies in these in vitro systems. Human glioblastoma cell lines have also been utilized in broader studies of iodothyronines, although specific detailed findings solely on this compound in this context were not prominent in the provided information.

| Cell Model | Compound Studied | Key Finding Related to this compound | Analytical Method |

| Rat thyroid epithelium PCCL3 cells | This compound (T1) | Underwent de-iodination to thyronamine (T0AM). | LC-MS/MS |

| Human glioblastoma cell line U-87 MG | T3, T4 (Contextual) | Used in broader iodothyronine studies, but specific 3-T1 findings not detailed. | Not specified |

| Animal Model | Compound Studied | Tissues/Systems Studied | Analytical Method |

| Mice | This compound (T1) | Liver, heart, kidney, muscle, lung, brown adipose tissue. | LC-MS/MS |

| Rats | T3 (Contextual) | Various tissues (cerebral cortex, cerebellum, BAT, pituitary, liver, heart, lung, kidney, spleen, skeletal muscle, ovary, adrenal). | Not specified |

Future Research Directions and Unexplored Avenues for 3 Iodo L Thyronine

Elucidation of Specific Receptor Interactions and Signaling Pathways

A key area for future research involves precisely identifying the receptors and signaling pathways mediated by 3-Iodo-L-thyronine. While classical thyroid hormone action is primarily mediated through nuclear thyroid hormone receptors (TRs) nih.govfrontiersin.orgbioscientifica.comnih.gov, other thyroid hormone metabolites, such as 3,5-T2 and 3-T1AM, have been shown to exert effects through both TR-dependent and TR-independent mechanisms, including interactions with cell membrane receptors and intracellular signaling cascades nih.govfrontiersin.orgoup.comfrontiersin.orgnih.govphysiology.org.

Given the structural similarity of 3-T1 to other iodothyronines, it is plausible that it may interact with known thyroid hormone receptors or potentially novel binding sites. Future studies should employ a combination of in vitro binding assays, reporter gene assays, and cell-based experiments to determine the affinity and efficacy of 3-T1 for different TR isoforms (TRα and TRβ) and other potential receptors. Investigating the downstream signaling pathways activated by 3-T1, such as the involvement of kinases (e.g., ERK1/2, PI3-kinase) or G protein-coupled receptors (GPCRs), is essential to understanding its cellular mechanisms of action frontiersin.orgnih.govphysiology.org. Research into the potential for 3-T1 to elicit rapid, non-genomic effects, similar to those observed for T3 and T4, would also be a valuable avenue bioscientifica.comphysiology.org.

Comprehensive Mapping of Metabolic Pathways of this compound in Various Tissues

Understanding the complete metabolic fate of this compound in different tissues is critical. Thyroid hormones and their metabolites undergo complex deiodination, conjugation, and decarboxylation reactions catalyzed by various enzymes, including deiodinases (DIO1, DIO2, and DIO3) and potentially other enzymes like ornithine decarboxylase fu-berlin.denih.govbioscientifica.comnih.govoup.comoup.com.

While 3-T1 is recognized as a metabolite, the specific enzymes responsible for its formation from precursors and its subsequent metabolism or degradation in different tissues and cellular compartments require detailed investigation. Future research should utilize advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to trace the metabolic pathways of labeled 3-T1 in various tissues and biological fluids nih.govresearchgate.netunisi.itnih.govresearchgate.netresearchgate.net. Studies focusing on the tissue-specific expression and activity of enzymes involved in 3-T1 metabolism would provide crucial insights into its local concentrations and potential biological roles. The contribution of pathways like sulfation and glucuronidation to 3-T1 clearance also warrants further exploration nih.gov.

Investigation of Unique Biological Activities Independent of Classical Thyroid Hormone Pathways

Emerging evidence suggests that some thyroid hormone metabolites possess biological activities distinct from those mediated by classical TRs nih.govfrontiersin.orgbioscientifica.com. For instance, 3,5-T2 has been shown to affect energy metabolism and mitochondrial function through mechanisms that may be independent of nuclear TRs nih.govfrontiersin.orgmdpi.com. Similarly, 3-T1AM has been linked to effects on body temperature, cardiac function, and neurological processes, potentially through interactions with trace amine-associated receptors (TAARs) and adrenergic receptors fu-berlin.denih.govoup.comresearchgate.netfrontiersin.orgnih.gov.

Future research should aim to identify and characterize any unique biological activities of this compound that are independent of classical TRs. This could involve studying its effects on cellular processes such as mitochondrial respiration, glucose uptake, lipolysis, or cell proliferation in various cell types and animal models frontiersin.orgmdpi.comnih.govnih.gov. Experiments using TR-knockout models or pharmacological inhibitors of TRs would help delineate TR-dependent versus TR-independent effects of 3-T1. Exploring potential interactions with other receptor systems or intracellular targets would be essential to uncovering novel biological roles for this metabolite.

Development of Highly Specific Analytical Tools for Endogenous this compound Detection

Accurate and sensitive quantification of endogenous this compound in biological samples is a prerequisite for understanding its physiological concentrations and variations in different states. While mass spectrometry-based methods, particularly LC-MS/MS, are considered the gold standard for quantifying thyroid hormones and their metabolites, challenges remain in achieving high sensitivity and specificity for all metabolites, especially in complex biological matrices like serum, urine, and tissues nih.govresearchgate.netunisi.itnih.govresearchgate.netresearchgate.net.

Developing highly specific and sensitive analytical tools for the detection and quantification of endogenous 3-T1 is a critical future research need. This could involve optimizing sample preparation techniques, chromatographic separation methods, and mass spectrometry parameters to minimize matrix effects and improve detection limits nih.govresearchgate.netnih.govresearchgate.net. The development of validated assays, potentially utilizing stable isotope dilution techniques, is necessary to ensure accurate and reproducible measurements of 3-T1 concentrations in various biological samples under different physiological and pathophysiological conditions nih.govresearchgate.net. Such tools would facilitate studies investigating the correlation between 3-T1 levels and specific biological outcomes.

Exploration of this compound in Unconventional Physiological and Pathophysiological Contexts

The physiological and pathophysiological roles of thyroid hormone metabolites extend beyond the classical understanding of thyroid function unisi.itnih.govbioscientifica.com. Research on metabolites like 3,5-T2 and 3-T1AM has revealed their potential involvement in metabolic disorders, cardiovascular function, and even neurological processes nih.govmdpi.comfu-berlin.denih.govoup.comresearchgate.netfrontiersin.orgnih.gov.

Future research should explore the potential involvement of this compound in unconventional physiological and pathophysiological contexts. This could include investigating its presence and potential roles in tissues and organs not traditionally considered primary targets of thyroid hormones. Studies examining the changes in 3-T1 levels in various disease states, such as metabolic syndrome, cardiovascular diseases, neurological disorders, or specific cancers, could provide insights into its potential diagnostic or therapeutic relevance unisi.itresearchgate.net. Furthermore, exploring the influence of factors like diet, exercise, or environmental exposures on 3-T1 levels and metabolism could uncover novel areas of research. The potential interplay between 3-T1 and other signaling molecules or pathways in these contexts also warrants investigation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 3-Iodo-L-thyronine in laboratory settings?

- Methodological Answer : Synthesis typically involves iodination of L-tyrosine derivatives under controlled conditions. For purification, capillary electrophoresis with photodiode-array UV-Vis detection (CE-UV) is effective for separating iodothyronines, as validated for analogous compounds like 3,5-diiodo-L-thyronine (T2) . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is also recommended, as seen in quality control protocols for iodothyronine derivatives .

Q. How can researchers accurately quantify this compound in biological samples?

- Methodological Answer : CE-UV enables precise separation and quantification of iodothyronines in complex matrices, with detection limits optimized for low-concentration analytes . For tissue or serum samples, coupling mass spectrometry (MS) with prior extraction protocols (e.g., solid-phase extraction) improves sensitivity. Validation against internal standards, such as stable isotope-labeled analogs, is critical for accuracy .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the metabolic effects of this compound in model organisms?

- Methodological Answer : In vivo studies using high-fat diet (HFD)-fed rodents can elucidate metabolic roles. Key parameters include:

- Dosage : Administer this compound intraperitoneally at physiological doses (e.g., 25–50 µg/100 g body weight) to avoid non-specific effects .

- Outcome Measures : Assess lipid peroxidation (e.g., malondialdehyde levels), oxidative stress markers (e.g., catalase activity), and gene expression (e.g., PPARα via qRT-PCR) to evaluate hepatic lipid metabolism .

- Controls : Include cohorts treated with T2 or T3 to compare isoform-specific effects .

Q. How can contradictory findings regarding oxidative stress modulation by this compound be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental models or assay conditions. To address this:

- Standardize Assays : Use multiple oxidative stress markers (e.g., H2O2 metabolism, lipid peroxidation) in parallel to confirm results .

- Dose-Response Curves : Test a range of concentrations to identify biphasic effects or threshold-dependent outcomes.

- Model Selection : Compare results across cell lines (e.g., hepatocytes) and whole-organism models to distinguish tissue-specific mechanisms .

Q. What are the best practices for ensuring the stability and solubility of this compound in experimental conditions?

- Methodological Answer :

- Solubility : Prepare stock solutions in 4 M NH4OH-methanol (5 mg/mL), which maintains clarity and stability for short-term use . For aqueous buffers, adjust pH to 7–8 and use inert gas purging to prevent oxidation.

- Storage : Store lyophilized powder at −20°C in airtight, light-protected containers to prevent degradation .

- Activity Validation : Pre-test solubility in experimental media using UV-Vis spectroscopy (λmax ~227 nm) to confirm integrity .

Q. How do researchers distinguish this compound from structurally similar iodothyronines like T2 or T3?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve iodothyronines based on iodine substitution .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to differentiate isoforms via exact mass (e.g., this compound: MW 399.18 vs. T3: 650.97) .

- Immunoassays : Develop isoform-specific antibodies, though cross-reactivity risks necessitate validation with knockout models .

Experimental Design and Safety

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct procedures in fume hoods to avoid inhalation of particulates .

- Waste Disposal : Collect residues in sealed containers for incineration, adhering to hazardous waste regulations .

Q. How should researchers design studies to evaluate the receptor interactions of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled (e.g., ¹²⁵I) this compound in competitive binding studies with thyroid hormone receptors (TRα/TRβ) or trace amine-associated receptors (TAARs) .

- Functional Assays : Measure cAMP production or downstream gene transcription (e.g., luciferase reporters) in transfected cell lines .

- Negative Controls : Include receptor antagonists (e.g., DITPA for TRs) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。